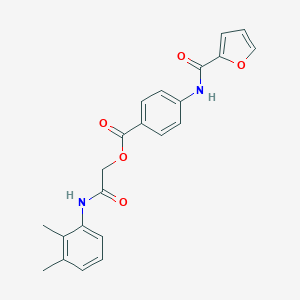
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate, also known as EAOQ, is a synthetic compound that belongs to the class of quinolinecarboxylates. EAOQ has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is not fully understood. However, it has been suggested that 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate inhibits the activity of topoisomerase II by binding to its active site. This prevents the enzyme from interacting with DNA, which in turn prevents DNA replication. 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been shown to have anti-inflammatory properties. It has been suggested that 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. By inhibiting the activity of NF-κB, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate reduces inflammation and associated symptoms.
実験室実験の利点と制限
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it ideal for long-term studies. However, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate. One area of research is to further elucidate its mechanism of action. This will provide a better understanding of how 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate inhibits the activity of topoisomerase II and induces apoptosis. Another area of research is to investigate the potential applications of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research can be conducted to optimize the synthesis method of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate to improve its yield and purity.
Conclusion:
In conclusion, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its anticancer and anti-inflammatory properties make it a promising compound for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other diseases.
合成法
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate can be synthesized by reacting 2-phenyl-4-quinolinecarboxylic acid with ethyl chloroformate in the presence of N,N-diisopropylethylamine. This reaction produces ethyl 2-phenyl-4-quinolinecarboxylate, which is then reacted with 2-chloro-N-ethylaniline in the presence of potassium carbonate to produce 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate. The synthesis method of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been optimized to produce high yields and purity.
科学的研究の応用
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been studied for its potential applications in scientific research. One of the most promising applications of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is in the field of cancer research. 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. By inhibiting the activity of topoisomerase II, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate prevents the replication of cancer cells, leading to their death.
特性
製品名 |
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate |
|---|---|
分子式 |
C26H22N2O3 |
分子量 |
410.5 g/mol |
IUPAC名 |
[2-(2-ethylanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H22N2O3/c1-2-18-10-6-8-14-22(18)28-25(29)17-31-26(30)21-16-24(19-11-4-3-5-12-19)27-23-15-9-7-13-20(21)23/h3-16H,2,17H2,1H3,(H,28,29) |
InChIキー |
HIWJKNRHZKIENK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
正規SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)

